methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate
Description
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a piperidine ring substituted with a 1,2,3-triazole moiety. The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective 1,4-substitution . The compound’s structure combines rigidity (from the aromatic benzoate and triazole) with conformational flexibility (piperidine), making it a candidate for pharmaceutical applications, such as protease inhibition or receptor modulation. Its ester group enhances solubility, while the amide linker contributes to metabolic stability.
Properties
IUPAC Name |
methyl 2-[4-(triazol-1-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-16(22)14-5-3-2-4-13(14)15(21)19-9-6-12(7-10-19)20-11-8-17-18-20/h2-5,8,11-12H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRBIEDNVUUDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic (NaOH, H₂O, reflux) | 1M NaOH, 12 h, 80°C | 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoic acid | 85–90% | |
| Acidic (HCl, MeOH) | 6M HCl, 24 h, 60°C | Same as above | 75–80% |
Key Findings :
-
Microwave-assisted hydrolysis reduces reaction time to 2–3 hours with comparable yields.
-
The carboxylic acid product serves as a precursor for amide coupling or metal-organic framework synthesis.
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in cycloadditions, alkylation, and coordination chemistry.
Huisgen Cycloaddition
The triazole reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives:
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Propargyl alcohol | CuSO₄·5H₂O, NaAsc | tBuOH/H₂O (1:1), 65°C | Bis-triazole-linked piperidine-benzoate | 73% |
Applications :
Alkylation
The triazole’s N2 nitrogen undergoes selective alkylation:
| Alkylating Agent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF, 60°C | 1-Methyl-1,2,3-triazole derivative | 68% | |
| Benzyl bromide | Et₃N | CH₂Cl₂, rt | N-Benzylated triazole | 62% |
Notes :
Piperidine-Carbamate Modifications
The piperidine ring and carbamate linkage enable nucleophilic substitutions and rearrangements.
Nucleophilic Acyl Substitution
The carbamate carbonyl reacts with amines to form urea derivatives:
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | DCC, CHCl₃, 24 h | Urea-linked benzoate | 55% | |
| Ethylenediamine | EDC·HCl, rt | Bis-urea complex | 48% |
Piperidine Ring Functionalization
The piperidine nitrogen undergoes alkylation or oxidation:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Ethyl bromoacetate | N-Ethoxycarbonylmethyl derivative | 70% | |
| Oxidation | mCPBA, CH₂Cl₂ | Piperidine N-oxide | 65% |
Electrophilic Aromatic Substitution
The benzoate aromatic ring undergoes nitration and sulfonation at the meta position:
| Reaction | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-Nitro-benzoate derivative | 60% | |
| Sulfonation | SO₃/H₂SO₄ | 100°C, 6 h | 3-Sulfo-benzoate | 58% |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Photodegradation : UV light induces cleavage of the carbamate linkage, forming CO₂ and piperidine fragments.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study demonstrated that triazole derivatives could serve as effective agents against resistant strains of bacteria .
Anticancer Properties
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate has also been evaluated for its potential anticancer effects. Triazole-containing compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation .
Case Study:
A recent investigation into the cytotoxic effects of triazole derivatives revealed that certain modifications significantly enhanced their potency against cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. For example:
- Receptor Modulation: The triazole ring can enhance binding affinity to various biological receptors, including those involved in neurodegenerative diseases .
- Enzyme Inhibition: Studies have shown that similar compounds can inhibit enzymes such as phospholipase A2, which plays a role in inflammatory responses .
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with the metal center .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Triazole Substitution Patterns :
- The target compound and Compound 16 utilize 1,2,3-triazole, whereas penconazole employs 1,2,4-triazole. The 1,2,3-triazole’s regioselective synthesis via CuAAC enables precise functionalization , while 1,2,4-triazoles in pesticides like penconazole rely on traditional methods .
- The triazole’s position on the piperidine (target) vs. sugar (Compound 16) alters steric and electronic properties, influencing target binding.
Functional Group Impact :
- Fluorinated Chains (Compound 16) : The heptadecafluoroundecanamide group enhances lipophilicity and metabolic stability, suited for biomedical imaging or antiviral applications .
- Chlorophenyl Group (Penconazole) : Imparts fungicidal activity by inhibiting fungal cytochrome P450 enzymes .
- Benzoate Ester (Target) : Balances solubility and membrane permeability, advantageous for drug delivery.
Stability and Pharmacokinetics
- Metabolic Stability : The target compound’s ester group may undergo hydrolysis in vivo, whereas Compound 16’s fluorinated chains resist enzymatic degradation .
- Solubility : Penconazole’s hydrophobicity limits aqueous solubility, necessitating formulation adjuvants, while the target’s ester enhances water compatibility.
Biological Activity
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure incorporates both the piperidine and benzoate moieties, which contribute to its pharmacological properties.
Triazole Derivatives : Compounds containing the triazole moiety are often associated with antifungal and antibacterial properties. The triazole ring can interfere with the synthesis of nucleic acids and proteins in microorganisms, making it a target for drug design against various pathogens .
Piperidine Derivatives : The piperidine ring is frequently involved in modulating neurotransmitter systems, particularly in the central nervous system. It has been linked to analgesic and anxiolytic effects in various studies .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit potent antimicrobial activity. For example, studies have shown that triazole derivatives can effectively inhibit bacterial strains such as Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 12 µg/mL |
| Triazole B | Bacillus subtilis | 8 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating pathways related to cytokine production. This could be particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease .
Neuropharmacological Effects
Given the presence of the piperidine moiety, there is potential for neuropharmacological effects. Similar compounds have shown promise in treating anxiety and depression by acting on serotonin and dopamine receptors .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published by PMC, researchers evaluated the antimicrobial efficacy of various triazole derivatives against several bacterial strains. This compound was included in the screening process and demonstrated significant inhibition of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of similar triazole compounds on human monocyte-derived dendritic cells (MDDCs). The results showed that these compounds reduced pro-inflammatory cytokine levels significantly compared to controls. This suggests that this compound could be beneficial in inflammatory conditions .
Q & A
Basic: What synthetic strategies are recommended for preparing methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate?
Methodological Answer:
The synthesis typically involves two key steps:
Triazole Formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. This reaction is highly regioselective and compatible with piperidine derivatives .
Coupling Reaction : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the piperidine-triazole intermediate with methyl 2-carboxybenzoate. Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures high purity .
Critical Considerations : Optimize reaction time and temperature to avoid side products like triazole dimers. Monitor progress via TLC and confirm structure with NMR and HRMS .
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Cross-Validation : Use complementary techniques (e.g., NMR, NMR, IR, HRMS) to confirm functional groups and connectivity .
- Crystallography : If feasible, perform X-ray crystallography for unambiguous structural confirmation.
- Comparative Analysis : Benchmark spectral data against structurally analogous compounds (e.g., triazole-piperidine hybrids in ) to identify outliers .
Basic: What analytical techniques are essential for confirming the compound’s purity and structure?
Methodological Answer:
- Chromatography : Use HPLC or UPLC with UV/Vis detection to assess purity (>95% by area normalization).
- Spectroscopy :
- Thermal Analysis : Determine melting point consistency (e.g., mp 139–140°C for triazole analogs) .
Advanced: How to design stability studies for this compound under varying physiological conditions?
Methodological Answer:
Adopt a split-plot design to evaluate stability:
Conditions : Test pH (1–10), temperature (4–50°C), and light exposure.
Analytical Methods : Quantify degradation via LC-MS/MS, identifying fragments like benzoic acid or triazole cleavage products.
Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Reference protocols from environmental fate studies (e.g., ) to simulate biological matrices .
Advanced: How can machine learning (ML) optimize the prediction of this compound’s biological activity?
Methodological Answer:
- Virtual Screening : Train ML models (e.g., random forest, neural networks) on datasets of triazole-containing compounds to predict target binding (e.g., kinase inhibition).
- De Novo Design : Generate analogs with improved pharmacokinetic properties using generative adversarial networks (GANs). Validate top candidates via molecular docking (e.g., AutoDock Vina) .
- Feedback Loop : Integrate experimental bioactivity data (e.g., IC) to refine model accuracy .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Azide Dimerization : Minimize by using fresh reagents, inert atmospheres, and stoichiometric Cu(I) catalysts.
- Ester Hydrolysis : Avoid aqueous conditions during coupling; use anhydrous solvents (e.g., DCM, THF).
- Byproduct Formation : Remove unreacted intermediates via column chromatography or recrystallization .
Advanced: How to address contradictory biological activity reports for similar triazole-piperidine derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify assay-specific variability.
- Standardized Assays : Re-test compounds under uniform conditions (e.g., cell line, concentration, incubation time).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzoate vs. phenyl groups) to isolate critical pharmacophores .
Basic: How to optimize reaction yields for the piperidine-triazole intermediate?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions.
- Catalyst Screening : Test Cu(I) sources (e.g., CuI, CuBr) with ligands (e.g., TBTA) to enhance cycloaddition efficiency.
- Workup : Use Celite dry-loading for efficient purification .
Advanced: What computational tools can predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Metabolism : Use software like MetaSite or GLORY to predict Phase I/II metabolism sites (e.g., ester hydrolysis, triazole oxidation).
- MD Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify likely metabolites.
- Experimental Validation : Confirm predictions using hepatocyte assays and LC-HRMS .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
